3-Hydroxy-N-(4-methoxyphenyl)butanamide

Übersicht

Beschreibung

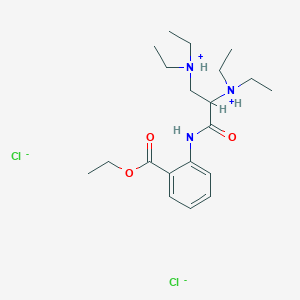

3-Hydroxy-N-(4-methoxyphenyl)butanamide is a chemical compound with the molecular formula C11H15NO2 . It is used for experimental and research purposes .

Molecular Structure Analysis

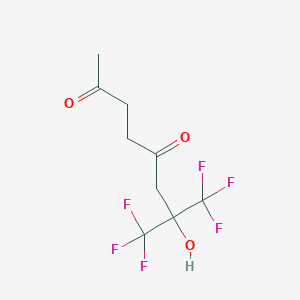

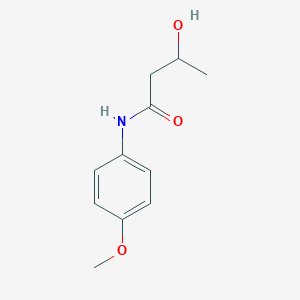

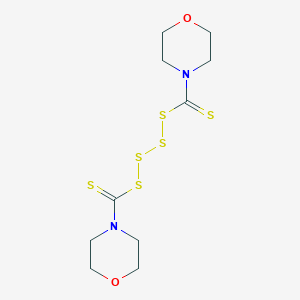

The molecular structure of 3-Hydroxy-N-(4-methoxyphenyl)butanamide consists of a butanamide backbone with a 4-methoxyphenyl group attached to the nitrogen atom . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Hydroxy-N-(4-methoxyphenyl)butanamide has a molecular weight of 193.2423 . Other physical and chemical properties such as melting point, boiling point, and density can be found in the Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen

Gastric Acid Antisecretory Activity : A related compound, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, demonstrated potent antisecretory activity against histamine-induced gastric acid secretion, indicating potential use in antiulcer treatments (Ueda et al., 1991).

Chiral Synthesis : The efficient chiral synthesis of a derivative, (R)-N-(3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl)-butanamide, was achieved with high enantioselectivity. This research provides a practical strategy for synthesizing similar compounds (Wang & Tang, 2009).

Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides with certain groups exhibited significant antifungal activities against various fungi, suggesting applications in antifungal treatments (Lee et al., 1999).

Enhanced Nitrogen Acidity : New 4-hydroxy-N-(2-hydroxyethyl)butanamides showed increased nitrogen acidity due to hydrogen bonds stabilizing anions, useful for enhancing the acidity of organic compounds (Duarte-Hernández et al., 2015).

Antimicrobial and Anticancer Activities : A synthesized amide-based carboxylic acid compound exhibited antimicrobial, anticancer, antileishmanial, and urease inhibition activities, offering potential in treating various diseases (Sirajuddin et al., 2015).

Lipoxygenase Inhibitory Activities : Derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide showed moderate lipoxygenase inhibitory activities, relevant for potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Cytotoxic Properties : Copper(ii) complexes with 2-hydroxy-4-aryl-4-oxo-2-butenoate demonstrated promising antimicrobial, cytotoxic, and DNA binding properties, indicating potential in antimicrobial, antifungal, and cancer treatments (Joksimović et al., 2016).

Synthesis of Arylamino Derivatives : A study presented a route to synthesize 3-arylamino-4-hydroxybutanamides, highlighting advancements in organic synthesis techniques (Ram & Varsha, 1991).

Quantitative Determination in Cerebrospinal Fluid : A method was developed for the quantitative determination of 4-hydroxy-3-methoxyphenyl glycol and its conjugates in human cerebrospinal fluid, essential for medical diagnostics (Bertilsson, 1973).

Kinetics and Mechanism in Basic Medium : The formation and decomposition kinetics of substituted 1-phenylpyrrolidin-2-ones, which can be converted to sodium 4-amino-N-phenylbutanoates, were studied, providing insights into reaction mechanisms (Sedlák et al., 2002).

Physico-chemical Properties of Beta-adrenolytics : A study aimed to determine the physico-chemical properties of potential beta-adrenolytics, crucial for understanding their relationship with biological activity (Stankovicová et al., 2014).

Antifungal, Antibacterial, and Cytotoxic Activities : Secondary metabolites from the endophytic Botryosphaeria dothidea exhibited antifungal, antibacterial, antioxidant, and cytotoxic activities, suggesting their potential in various therapeutic applications (Xiao et al., 2014).

Safety And Hazards

The safety and hazards of 3-Hydroxy-N-(4-methoxyphenyl)butanamide can be found in its MSDS . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDNTRJUIATNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-(4-methoxyphenyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)